molecular formula C11H22N2O2 B1311923 Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate CAS No. 203664-62-4

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate

Cat. No.: B1311923
CAS No.: 203664-62-4
M. Wt: 214.3 g/mol
InChI Key: POQYLKMTBDPINH-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is a piperidine derivative characterized by an ethyl ester group at the 4-position of the piperidine ring and a 3-aminopropyl substituent at the 1-position. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 229.3 g/mol. The compound combines both hydrophilic (amine) and lipophilic (piperidine and ester) moieties, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing analgesics and CNS-targeting agents . The primary amine on the propyl chain enhances its reactivity in coupling reactions, enabling its use in peptide-like conjugates or prodrugs .

Properties

IUPAC Name

ethyl 1-(3-aminopropyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQYLKMTBDPINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate typically involves the reaction of piperidine with ethyl chloroformate and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

  • Step 1: Formation of Ethyl 4-piperidinecarboxylate

    • React piperidine with ethyl chloroformate in the presence of a base such as triethylamine.
    • The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
    • The product, Ethyl 4-piperidinecarboxylate, is obtained after purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility Characteristics
Ethyl 4-piperidinecarboxylate C₈H₁₅NO₂ 157.21 None at 1-position; ester at 4-position 203–205 Lipophilic; soluble in organic solvents
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate C₁₁H₂₂N₂O₂ 229.30 3-aminopropyl at 1-position; ester at 4-position N/A Increased water solubility due to amine group
Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate C₁₇H₂₃NO₃ 289.37 3-phenylpropanoyl at 1-position N/A Highly lipophilic; poor water solubility
Piminodine (monoethanesulfonate) C₁₈H₂₈N₂O₅S 384.49 4-phenyl; 3-aminopropyl; ethanesulfonate salt N/A High water solubility (salt form)

Key Observations :

  • The 3-aminopropyl group in the target compound introduces a primary amine, enhancing hydrophilicity compared to unsubstituted analogs like ethyl 4-piperidinecarboxylate.
  • Phenyl-containing analogs (e.g., Piminodine) exhibit higher molecular weights and lipophilicity, influencing membrane permeability and receptor binding .
  • Acylated derivatives (e.g., 3-phenylpropanoyl substituent) prioritize lipophilicity, reducing solubility in aqueous media .

Reactivity Trends :

  • The primary amine in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), whereas sulfonyl or acyl groups in analogs require different activation strategies .

Biological Activity

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate, a compound of significant interest in pharmaceutical chemistry, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its piperidine ring structure, which is known to influence its biological activity. The compound can be synthesized through various chemical reactions, often involving carboxylic acid derivatives and amines, leading to the formation of amide bonds that are crucial in biological systems .

Target of Action
The compound primarily acts as a carboxyl activating agent, facilitating the formation of amide bonds with primary amines. This mechanism is essential in peptide synthesis and protein crosslinking, which are critical processes in cellular functions.

Biochemical Pathways
this compound interacts with enzymes such as carboxylases and aminotransferases, enhancing the coupling of carboxyl groups to primary amines. This interaction plays a vital role in various metabolic pathways, including those involved in cellular signaling and gene expression.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling: The compound modifies signaling pathways that can lead to enhanced cellular uptake and internalization, particularly in cancer cells.
  • Gene Expression: It has been observed to affect gene expression patterns, potentially influencing cellular metabolism and growth.

Dosage Effects

In animal models, the biological effects of this compound vary significantly with dosage:

  • Low Doses: At lower concentrations, it enhances the delivery of therapeutic agents.
  • High Doses: Higher concentrations may lead to cytotoxic effects or altered metabolic responses.

Case Studies

Several studies have investigated the compound's potential therapeutic applications:

  • Anticancer Properties: In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Activity: Preliminary research suggests potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Summary of Findings

Property Details
Chemical Structure Piperidine derivative with ethyl and aminopropyl substituents
Mechanism of Action Acts as a carboxyl activating agent; facilitates amide bond formation
Biological Effects Influences cell signaling, gene expression; enhances drug delivery
Dosage Response Varies significantly; low doses enhance uptake; high doses may be cytotoxic
Potential Applications Anticancer and antimicrobial properties; used in drug development

Q & A

Q. What are the key synthetic methodologies for Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate?

The synthesis typically involves coupling reactions and alkylation steps. For example, peptide coupling agents like HOBt (1.5 eq) and EDC (1.5 eq) in DMF at −10°C can facilitate the formation of amide bonds between piperidine derivatives and aminopropyl groups. Reaction mixtures are stirred for 16 hours at room temperature, followed by purification via silica gel column chromatography . Alkylation of piperidine precursors with ethyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) is another common approach, optimized for yield and purity .

Q. How is the structural integrity of this compound confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H at 600 MHz, 13C at 150 MHz) is used to verify molecular structure, while IR spectroscopy confirms functional groups like carbonyl (C=O) and amine (N-H) stretches. Thin-layer chromatography (TLC) monitors reaction progress and purity. For advanced validation, high-resolution mass spectrometry (HRMS) or Q Exactive Orbitrap systems provide precise molecular weight data .

Q. What are the recommended storage conditions for this compound?

Store in tightly sealed containers under dry, well-ventilated conditions. Opened containers should be resealed immediately and kept upright to prevent leakage. Avoid exposure to moisture and incompatible substances (e.g., strong oxidizing agents). Long-term stability may require refrigeration at 2–8°C .

Advanced Research Questions

Q. How can researchers address impurities in synthesized batches of this compound?

Impurity profiling involves:

  • Titration : Quantify primary amine content via acid-base titration using sodium hydroxide in ethanol .
  • Chromatography : Reverse-phase HPLC or silica gel column chromatography isolates byproducts. For example, eluting with ethyl acetate/hexane mixtures separates polar impurities .
  • Spectroscopy : IR and NMR identify functional group anomalies (e.g., unreacted cyano groups or ester hydrolysis products) .

Q. How can coupling reactions involving this compound be optimized for higher yields?

Key variables include:

  • Reagent stoichiometry : Maintain a 1.5:1 molar ratio of HOBt/EDC to the carboxylic acid precursor to ensure complete activation .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility, while EtOAc improves post-reaction workup .
  • Temperature control : Reactions initiated at −10°C minimize side reactions, followed by gradual warming to room temperature .

Q. What computational tools predict the physicochemical properties of this compound?

  • InChIKey and SMILES : Generate 3D conformers and simulate interactions using tools like ChemSpider or PubChem .
  • Density Functional Theory (DFT) : Calculates thermodynamic stability, dipole moments, and electrostatic potential surfaces for reaction intermediate modeling.
  • Spectral databases : mzCloud provides curated mass spectral data for fragmentation pattern analysis .

Q. How does steric hindrance from the 3-aminopropyl group affect reactivity?

The aminopropyl side chain may reduce nucleophilicity at the piperidine nitrogen. Strategies to mitigate this include:

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the amine during synthesis .
  • Solvent effects : Polar solvents stabilize transition states in SN2 reactions involving bulky intermediates .

Q. What analytical techniques quantify trace impurities in this compound?

  • ICP-MS : Detects heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels.
  • Karl Fischer titration : Measures residual water content (<0.1% w/w) to ensure compliance with USP standards .
  • GC-MS : Identifies volatile byproducts (e.g., ethyl esters or alkyl halides) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling reagentsHOBt (1.5 eq), EDC (1.5 eq)
Reaction temperature−10°C to RT
Purification methodSilica gel chromatography
Yield range65–85%

Q. Table 2: Analytical Standards

TechniqueTarget SpecificationReference
NMR (1H, 13C)δ 1.2–4.5 ppm (ester/amine)
IR spectroscopy1720 cm⁻¹ (C=O ester)
HRMSm/z ± 0.001 Da accuracy

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